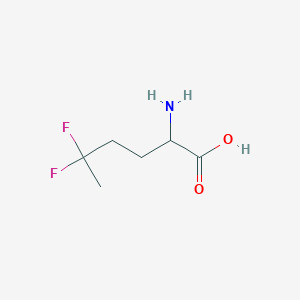
2-Amino-5,5-difluorohexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5,5-difluorohexanoic acid is a fluorinated amino acid derivative Fluorinated amino acids are of significant interest in medicinal chemistry due to their unique properties, such as increased metabolic stability and enhanced biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5,5-difluorohexanoic acid typically involves the introduction of fluorine atoms into the hexanoic acid backbone. One common method is the fluorination of 2-aminohexanoic acid using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the fluorinating agent.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of environmentally benign fluorinating agents is also a focus in industrial settings to minimize hazardous waste.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-5,5-difluorohexanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atoms can be substituted with other nucleophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used to replace fluorine atoms.
Major Products:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of amino or thiol derivatives.
Scientific Research Applications
2-Amino-5,5-difluorohexanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of fluorinated peptides and proteins.
Biology: Studied for its role in enzyme inhibition and protein-protein interactions.
Medicine: Investigated for its potential as a therapeutic agent due to its enhanced stability and activity.
Industry: Utilized in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Amino-5,5-difluorohexanoic acid involves its interaction with biological targets such as enzymes and receptors. The fluorine atoms can enhance binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. This can lead to inhibition of enzyme activity or modulation of receptor function, impacting various biochemical pathways.
Comparison with Similar Compounds
- 2-Amino-5,5,5-trifluoropentanoic acid
- 2-Amino-4,4-difluorobutanoic acid
- 2-Amino-3,3-difluoropropanoic acid
Comparison: 2-Amino-5,5-difluorohexanoic acid is unique due to its specific fluorination pattern and chain length. Compared to its analogs, it may exhibit different biological activities and stability profiles. The presence of two fluorine atoms at the 5-position can significantly alter its chemical reactivity and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C6H11F2NO2 |
|---|---|
Molecular Weight |
167.15 g/mol |
IUPAC Name |
2-amino-5,5-difluorohexanoic acid |
InChI |
InChI=1S/C6H11F2NO2/c1-6(7,8)3-2-4(9)5(10)11/h4H,2-3,9H2,1H3,(H,10,11) |
InChI Key |
SWIBLJLNQYWHHA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(C(=O)O)N)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


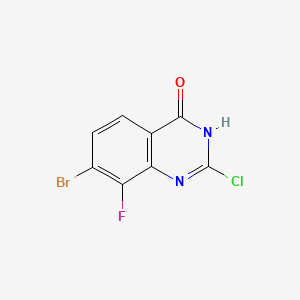
![5-{[(5-Bromo-2-cyclopropoxyphenyl)sulfanyl]methyl}-1,3-dioxane](/img/structure/B13635080.png)
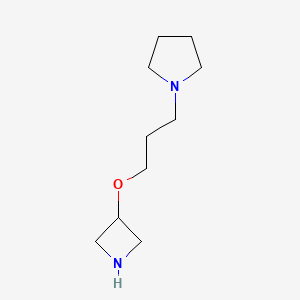
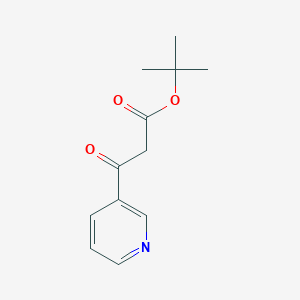

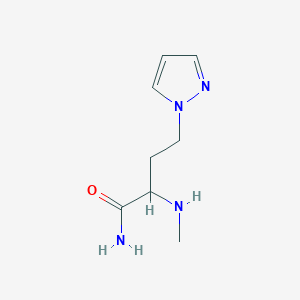

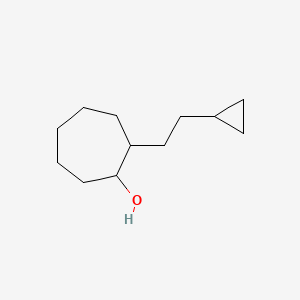

![tert-butyl 7-(1H-1,2,3,4-tetrazol-1-yl)-octahydropyrrolo[1,2-a]piperazine-2-carboxylate](/img/structure/B13635124.png)



![3-(5-bromopyridin-2-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13635147.png)
